molecular formula C23H16F2N2O3 B2627793 (2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327193-91-8

(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2627793
CAS No.: 1327193-91-8
M. Wt: 406.389
InChI Key: VGKWHJLRJDQFCU-VYIQYICTSA-N
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Description

(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced by reacting the chromene core with an appropriate amine, such as 2,5-difluoroaniline, under dehydrating conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-methoxyaniline in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Pharmaceutical Development: The compound is investigated for its potential as a lead compound in drug discovery and development.

    Industrial Applications: It may be used in the synthesis of other biologically active compounds or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory or oxidative stress pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2,5-dichlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(2,5-dimethylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-hydroxyphenyl)-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is unique due to the presence of the difluorophenyl and methoxyphenyl groups, which may confer specific biological activities and chemical properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,5-difluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-13-15(24)6-11-19(20)25/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKWHJLRJDQFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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